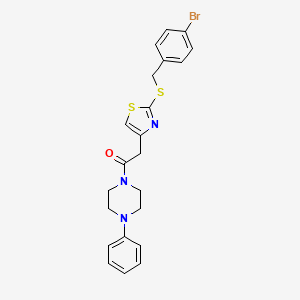

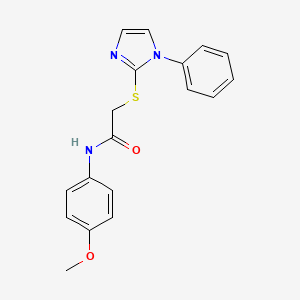

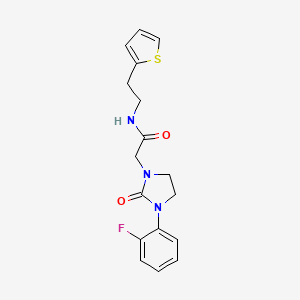

![molecular formula C21H18N6OS B2861147 1-{[(6-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline CAS No. 877635-06-8](/img/structure/B2861147.png)

1-{[(6-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-{[(6-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C21H18N6OS and its molecular weight is 402.48. The purity is usually 95%.

BenchChem offers high-quality 1-{[(6-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[(6-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties and Skin Health

One study highlights the effects of Pyrroloquinoline quinone (PQQ), a compound involved in redox-cycling systems, on skin health. The research indicates that oral intake of PQQ significantly improved skin conditions, demonstrating its potential in dermatological applications (Nakano et al., 2015).

Cardiovascular Health

Another study explores the use of trapidil, a triazolopyrimidine that acts as a platelet-derived growth factor antagonist, in preventing restenosis after percutaneous transluminal coronary angioplasty, suggesting its application in cardiovascular research (Okamoto et al., 1992).

Neurological and Metabolic Effects

Research on dietary pyrroloquinoline quinone (PQQ) indicates its influence on energy-related metabolism and neurologic functions, highlighting interactions with cell signaling pathways and mitochondrial function, which could be relevant for studies on neurological health and metabolic disorders (Harris et al., 2013).

Neurodegenerative Diseases

A study using 18F-MK-6240, a PET tracer for imaging neurofibrillary tangles, supports research into Alzheimer's disease by providing insights into the distribution and kinetics of neurofibrillary tangles in patients, facilitating the development of diagnostic tools and treatments (Lohith et al., 2018).

Antiparasitic Applications

Clinical trials on praziquantel, a pyrazinoisoquinoline derivative used against trematodes and cestodes, offer insights into its effectiveness in treating infections such as schistosomiasis, demonstrating its significance in parasitological research (Oyediran et al., 1981).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

It is known that the compound’s triazolo[3,4-b]pyridazin moiety can interact with thiol groups to accept one electron and produce an organosulfur radical . This suggests that the compound may exert its effects through redox reactions, potentially leading to the modulation of cellular signaling pathways.

Biochemical Pathways

Given the potential targets and mode of action, this compound could affect multiple biochemical pathways. For instance, if the compound acts as an enzyme inhibitor, it could disrupt the normal function of the enzyme and alter the biochemical pathway in which the enzyme is involved. If the compound acts as an antioxidant, it could protect cells from oxidative damage by neutralizing free radicals .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the activity of the targeted enzyme, potentially affecting cellular processes regulated by the enzyme. If the compound acts as an antioxidant, it could protect cells from oxidative damage, potentially preventing cell death and promoting cell survival .

properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6OS/c28-20(26-12-4-7-15-5-1-2-8-18(15)26)14-29-21-24-23-19-10-9-17(25-27(19)21)16-6-3-11-22-13-16/h1-3,5-6,8-11,13H,4,7,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPJVDCDVLXGBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

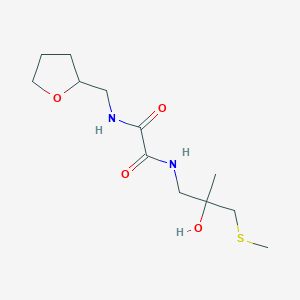

![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861069.png)

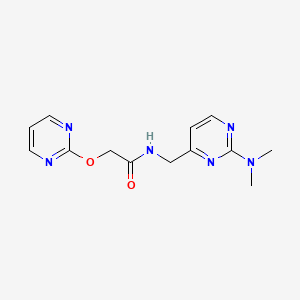

![1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2861077.png)

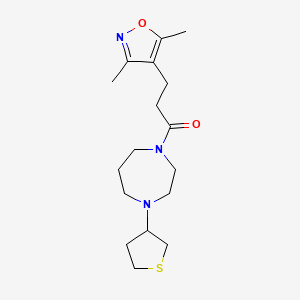

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2861078.png)

![N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861085.png)

![N'-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2861087.png)